molecular formula C17H15FN4O2 B10898320 1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10898320
M. Wt: 326.32 g/mol
InChI Key: BSPHGLMKDPSZST-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorophenoxy group, a methyl-pyridyl group, and a pyrazole carboxamide core

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate.

    Coupling with Pyrazole Derivative: The intermediate is then coupled with a pyrazole derivative under specific conditions to form the desired pyrazole carboxamide.

    Introduction of the Methyl-Pyridyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:

  • 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

These compounds share a similar core structure but differ in the substituents on the phenoxy group

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H15FN4O2/c1-12-3-2-4-16(19-12)20-17(23)15-9-10-22(21-15)11-24-14-7-5-13(18)6-8-14/h2-10H,11H2,1H3,(H,19,20,23)

InChI Key

BSPHGLMKDPSZST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)F

Origin of Product

United States

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